molecular formula C134H227N35O32 B13913244 Transportan

Transportan

Número de catálogo: B13913244
Peso molecular: 2840.5 g/mol
Clave InChI: PBKWZFANFUTEPS-CWUSWOHSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Transportan is a 27-residue chimeric cell-penetrating peptide (CPP) derived from the N-terminal fragment of galanin and the C-terminal fragment of mastoparan, linked via a lysine residue . Its amphiphilic structure enables efficient cellular uptake through interactions with lipid bilayers and induction of membrane perturbations. This compound exhibits broad applications in delivering nucleic acids, proteins, and nanoparticles into cells, often via macropinocytosis . A truncated analog, this compound 10 (TP10), retains cell-penetrating properties but with altered pharmacokinetics and reduced cytotoxicity .

Propiedades

Fórmula molecular

C134H227N35O32

Peso molecular

2840.5 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C134H227N35O32/c1-25-74(17)108(132(199)157-91(111(142)178)51-67(3)4)168-121(188)90(42-32-36-50-138)155-119(186)89(41-31-35-49-137)154-114(181)79(22)150-123(190)94(54-70(9)10)158-115(182)78(21)146-113(180)77(20)149-122(189)93(53-69(7)8)159-116(183)80(23)148-118(185)88(40-30-34-48-136)156-124(191)95(55-71(11)12)162-128(195)101(61-104(141)174)165-133(200)109(75(18)26-2)167-120(187)87(39-29-33-47-135)151-106(176)65-145-117(184)92(52-68(5)6)160-125(192)96(56-72(13)14)161-127(194)98(58-82-43-45-84(172)46-44-82)153-107(177)64-144-112(179)76(19)147-131(198)102(66-170)166-129(196)100(60-103(140)173)163-126(193)97(57-73(15)16)164-134(201)110(81(24)171)169-130(197)99(152-105(175)62-139)59-83-63-143-86-38-28-27-37-85(83)86/h27-28,37-38,43-46,63,67-81,87-102,108-110,143,170-172H,25-26,29-36,39-42,47-62,64-66,135-139H2,1-24H3,(H2,140,173)(H2,141,174)(H2,142,178)(H,144,179)(H,145,184)(H,146,180)(H,147,198)(H,148,185)(H,149,189)(H,150,190)(H,151,176)(H,152,175)(H,153,177)(H,154,181)(H,155,186)(H,156,191)(H,157,199)(H,158,182)(H,159,183)(H,160,192)(H,161,194)(H,162,195)(H,163,193)(H,164,201)(H,165,200)(H,166,196)(H,167,187)(H,168,188)(H,169,197)/t74-,75-,76-,77-,78-,79-,80-,81+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,108-,109-,110-/m0/s1

Clave InChI

PBKWZFANFUTEPS-CWUSWOHSSA-N

SMILES isomérico

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CN

SMILES canónico

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CN

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Transportan is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Deprotection: of the amino acid’s reactive groups.

    Coupling: of the next amino acid using activating agents like HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the full peptide sequence is assembled.

    Cleavage: of the peptide from the resin and final deprotection of side chains.

Industrial Production Methods

While SPPS is suitable for laboratory-scale synthesis, industrial production of this compound may involve large-scale peptide synthesizers and purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

Transportan can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or performic acid for oxidation reactions.

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.

    Substitution reactions: Site-directed mutagenesis techniques.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide sequence. For example, oxidation of methionine residues results in methionine sulfoxide .

Mecanismo De Acción

Transportan exerts its effects by penetrating cell membranes through a process that is not fully understood but is believed to involve both direct translocation and endocytosis. Once inside the cell, this compound can deliver its cargo to various intracellular targets. The peptide’s ability to interact with and disrupt lipid bilayers is a key aspect of its mechanism of action .

Comparación Con Compuestos Similares

Comparison with Similar Cell-Penetrating Peptides

Cellular Uptake Efficiency

Transportan demonstrates superior cellular influx compared to cationic CPPs like Tat (48–60), R9, and penetratin. Quantitative studies using concentration-normalized influx responses (CP-response) rank CPPs as follows: Tat 48–60 < R9 < penetratin < pVEC < TP10 < MAP < this compound .

  • This compound vs. TP10 : this compound exhibits 2–3× higher cellular influx than TP10 in multiple cell lines (HeLa, A549, CHO) due to its longer sequence and stronger membrane interactions .
  • This compound vs. Tat/pVEC : In HepG2 cells, this compound achieves 5–10× higher uptake of fluorescently labeled cargo (e.g., eGFP) compared to Tat and penetratin .

Table 1: Cellular Uptake Efficiency of Selected CPPs

CPP Relative CP-Response HepG2 Uptake (eGFP)
This compound 2.744 (highest) 95% fluorescence intensity
TP10 1.202 60%
MAP 1.890 85%
pVEC 1.500 70%
Penetratin 0.450 50%
Tat 48–60 0.001 (lowest) 30%
Mechanism of Entry
  • This compound: Utilizes receptor-dependent macropinocytosis and induces transient membrane pores in lipid bilayers . Its amphiphilic helix facilitates deep insertion into membranes, causing graded dye leakage from vesicles .
  • TP10: Shares macropinocytosis dependence but exhibits faster dissociation from membranes, reducing cytotoxicity .
  • Tat/Penetratin : Primarily use endocytosis with minimal membrane disruption, leading to slower cargo release .
Blood-Brain Barrier (BBB) Penetration

This compound analogs (TP10, TP10-2) show negligible BBB influx (0.5–1.2 µL/g·min), whereas pVEC, SynB3, and Tat achieve 4.7–6.0 µL/g·min . This limits this compound’s utility in CNS drug delivery compared to Tat or pVEC.

Cytotoxicity and Cargo Delivery
  • Cytotoxicity : this compound disrupts cellular redox balance and depletes purine/pyrimidine pools more severely than Tat or MAP . TP10 reduces toxicity by 40% while maintaining 70% delivery efficiency .
  • Cargo Efficiency : this compound delivers cargo 2× faster than Tat and 1.5× faster than penetratin. However, MAP outperforms this compound in speed and efficiency for small molecules .

Table 2: Toxicity and Delivery Kinetics

CPP Cytotoxicity (IC50, µM) Cargo Delivery Half-Time (min)
This compound 15.2 8.5
TP10 25.4 10.2
MAP 50.0 5.0
Penetratin 35.0 12.0
Tat 45.0 15.0
Structural and Functional Modifications
  • Lysine Substitutions : Enhance antibacterial activity but increase cytotoxicity (e.g., TP10 analogs) .
  • Proline Insertions : Reduce helicity and membrane interaction, lowering antimicrobial efficacy .
  • Biotinylation : Improves tissue distribution in cancer models but complicates endosomal escape .

Key Research Findings

  • Nanoparticle Delivery: this compound stimulates bystander internalization of nanoparticles via macropinocytosis without direct binding, a unique feature absent in Tat or penetratin .
  • Antimicrobial Activity : this compound analogs disrupt bacterial membranes and bind DNA, achieving MIC values of 4–8 µg/mL against multidrug-resistant strains .
  • Metabolomic Impact: this compound significantly alters cellular energy metabolism, a trait less pronounced in other CPPs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.